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Compound of Interest

Compound Name:
1-Methyl-6,7-dihydro-1H-indazol-

4(5H)-one

Cat. No.: B1304315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in

dihydro-indazol-4-one derivatives. It consolidates key quantitative data, details experimental

protocols for synthesis and analysis, and visualizes the underlying chemical and biological

principles. This document is intended to serve as a comprehensive resource for researchers

engaged in the study and development of this important class of heterocyclic compounds.

Introduction to Tautomerism in Dihydro-Indazol-4-
One Derivatives
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a

fundamental concept in organic chemistry with significant implications for the physicochemical

properties, reactivity, and biological activity of molecules. In the context of dihydro-indazol-4-

one derivatives, the principal tautomeric forms are the 1H, 2H, and 4-hydroxy (OH) isomers.

The position of the proton on the indazole ring system dictates the electronic distribution and

hydrogen bonding capabilities of the molecule, which in turn influences its interaction with

biological targets. Understanding and controlling this tautomeric equilibrium is therefore of

paramount importance in drug design and development.

Computational studies, supported by experimental evidence, have shown that the relative

stability of these tautomers is influenced by substitution patterns on the core structure and the
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surrounding solvent environment.[1][2][3] For instance, in some derivatives, the 2H-tautomer is

found to be more stable in the gas phase, while in solution, a mixture of 1H and 2H tautomers

may be observed.[1][2]

Quantitative Analysis of Tautomeric Equilibria
The relative populations of the 1H, 2H, and OH tautomers of various 1,5,6,7-tetrahydro-4H-

indazol-4-one derivatives have been investigated using computational methods. The following

tables summarize the calculated differences in energy and dipole moments for four

representative compounds, providing a quantitative basis for understanding their tautomeric

preferences.[1][2]

Table 1: AM1 Calculated Differences in Energy (kJ mol⁻¹) and Dipole Moments (Debye)[1][2]

Compound Tautomer ΔE (kJ mol⁻¹)
Dipole Moment
(Debye)

1 (R1=H, R2=H) 1H 3.01 2.89

2H 0.00 4.38

OH 54.33 2.51

2 (R1=H, R2=CH₃) 1H 2.43 2.92

2H 0.00 4.33

OH 56.46 2.53

3 (R1=CH₃, R2=H) 1H 8.63 2.21

2H 0.00 4.60

OH 60.30 2.19

4 (R1=CH₃, R2=CH₃) 1H 8.02 2.25

2H 0.00 4.54

OH 62.01 2.21
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Table 2: HF/6-31G Calculated Differences in Energy (kJ mol⁻¹) and Dipole Moments (Debye)*

[1][2]

Compound Tautomer ΔE (kJ mol⁻¹)
Dipole Moment
(Debye)

1 (R1=H, R2=H) 1H 0.00 3.23

2H 0.17 5.09

OH 80.17 2.76

2 (R1=H, R2=CH₃) 1H 0.00 3.25

2H 0.07 5.02

OH 82.26 2.77

3 (R1=CH₃, R2=H) 1H 1.86 2.47

2H 0.00 5.34

OH 86.82 2.42

4 (R1=CH₃, R2=CH₃) 1H 1.73 2.51

2H 0.00 5.27

OH 88.66 2.44

Table 3: B3LYP/6-31G Calculated Differences in Energy (kJ mol⁻¹) and Dipole Moments

(Debye)**[1][2]
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Compound Tautomer ΔE (kJ mol⁻¹)
Dipole Moment
(Debye)

1 (R1=H, R2=H) 1H 3.49 3.03

2H 0.00 4.78

OH 65.65 2.65

2 (R1=H, R2=CH₃) 1H 2.98 3.06

2H 0.00 4.72

OH 67.87 2.66

3 (R1=CH₃, R2=H) 1H 9.49 2.32

2H 0.00 5.02

OH 72.82 2.30

4 (R1=CH₃, R2=CH₃) 1H 8.95 2.36

2H 0.00 4.96

OH 74.75 2.32

Experimentally, for compound 4 (3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one), the 2H

and 1H tautomers are observed in a ratio of approximately 55:45 in DMSO-d₆ solution at 298

K.[2]

Experimental Protocols
Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-one
Derivatives
The following is a general procedure for the synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-one

derivatives, adapted from literature methods.[1][4]

Materials:

Appropriate 2-acyl-cyclohexane-1,3-dione or cyclohexanone derivative
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Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

Methanol or Ethanol

Catalytic amount of acid (e.g., HCl)

Standard laboratory glassware and purification apparatus (e.g., column chromatography,

recrystallization setup)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve the starting cyclohexanone derivative (1.0

eq) in a suitable solvent such as methanol or ethanol.

Addition of Reagents: Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq) to the

solution. If required, add a catalytic amount of acid to facilitate the reaction.

Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux.

Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can

vary from a few hours to overnight depending on the specific substrates.

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the

solvent under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using

an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by

recrystallization from a suitable solvent to yield the pure dihydro-indazol-4-one derivative.

Characterization: Confirm the structure and purity of the final product using spectroscopic

methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Tautomeric Ratio by ¹H NMR
Spectroscopy
This protocol outlines the steps for determining the ratio of tautomers in a solution of a dihydro-

indazol-4-one derivative.[5]
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Materials:

Synthesized dihydro-indazol-4-one derivative

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR tubes

NMR spectrometer

Procedure:

Sample Preparation: Accurately weigh a sample of the dihydro-indazol-4-one derivative and

dissolve it in a known volume of the chosen deuterated solvent to prepare a solution of a

specific concentration.

Data Acquisition: Transfer the solution to an NMR tube and acquire a high-resolution ¹H

NMR spectrum at a constant temperature (e.g., 298 K).

Signal Assignment: Identify the distinct signals in the ¹H NMR spectrum that correspond to

each tautomer. This may require the use of 2D NMR techniques such as COSY, HSQC, and

HMBC for unambiguous assignment, particularly for the protons on and near the pyrazole

ring.

Integration and Quantification: Integrate the well-resolved signals that are characteristic of

each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their

respective integral values. For accurate quantification, it is crucial to select signals that are

not overlapping with other peaks.

Tautomer Identification by Single-Crystal X-ray
Crystallography
This protocol provides a general workflow for determining the solid-state tautomeric form of a

dihydro-indazol-4-one derivative.[5][6][7]

Materials:
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High-purity crystalline sample of the dihydro-indazol-4-one derivative

Appropriate solvent or solvent system for crystallization

Crystallization vials

Single-crystal X-ray diffractometer

Procedure:

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is a

critical and often challenging step. Common methods include:

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound and

allow the solvent to evaporate slowly in a dust-free environment.[8]

Solvent Diffusion: Layer a solvent in which the compound is soluble with a miscible solvent

in which it is less soluble. Crystals may form at the interface.[8]

Cooling: Slowly cool a saturated solution of the compound.

Crystal Selection and Mounting: Select a single crystal of suitable size (typically >0.1 mm in

all dimensions) and quality (transparent, no visible defects) under a microscope and mount it

on a goniometer head.[6][9]

Data Collection: Place the mounted crystal in the X-ray diffractometer. An intense beam of

monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is

recorded as the crystal is rotated.[6][7]

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct or

Patterson methods and refined to obtain the precise atomic positions, bond lengths, and

bond angles. This will definitively identify the tautomeric form present in the crystal lattice.[6]

Computational Analysis of Tautomer Stability
This protocol describes a general workflow for performing Density Functional Theory (DFT)

calculations to evaluate the relative stability of tautomers.[10][11][12]
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Software:

Molecular modeling and quantum chemistry software package (e.g., Gaussian, Spartan)

Procedure:

Structure Building: Build the 3D structures of the different tautomers (1H, 2H, and OH) of the

dihydro-indazol-4-one derivative of interest.

Geometry Optimization: Perform a geometry optimization for each tautomer to find its lowest

energy conformation. A common level of theory for such calculations is B3LYP with a 6-

31G** or larger basis set.[1][2][12]

Frequency Calculation: After optimization, perform a frequency calculation for each structure

to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain

thermochemical data such as zero-point vibrational energies (ZPVE) and thermal

corrections.

Energy Calculation: Calculate the single-point energy of each optimized tautomer at a higher

level of theory or with a larger basis set if greater accuracy is desired. The relative energies

of the tautomers can be compared to determine their relative stabilities. The energy

differences (ΔE) are typically reported in kJ/mol or kcal/mol.

Solvation Effects (Optional): To model the effect of a solvent, employ a continuum solvation

model such as the Polarizable Continuum Model (PCM) during the geometry optimization

and energy calculations.[12]

Analysis: Compare the calculated energies (including ZPVE corrections) of the different

tautomers. The tautomer with the lowest energy is predicted to be the most stable.
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Caption: Tautomeric forms of dihydro-indazol-4-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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